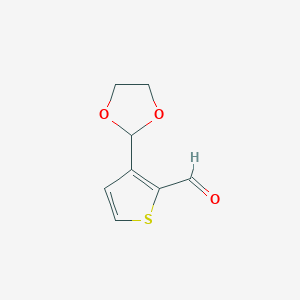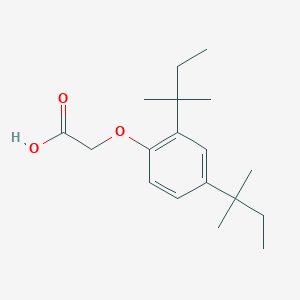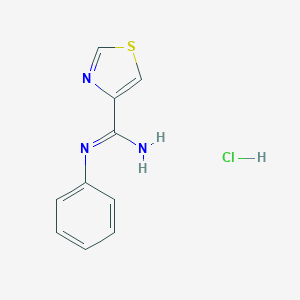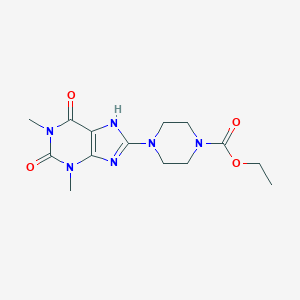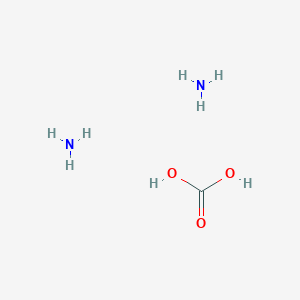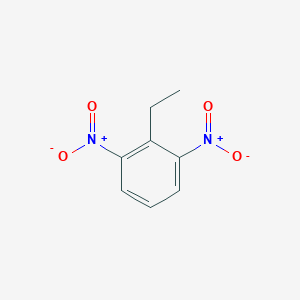
2-Ethyl-1,3-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3-dinitrobenzene (2E-DNB) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol. 2E-DNB is a nitroaromatic compound, which means it contains a nitro group (-NO2) and an aromatic ring. It is commonly used as a reagent in organic synthesis and as a substrate for enzyme assays.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3-dinitrobenzene is not fully understood. However, it is known that this compound is metabolized by enzymes that catalyze the reduction of nitroaromatic compounds. The reduction of this compound leads to the formation of reactive intermediates, which can interact with cellular macromolecules, such as proteins and DNA. These interactions can lead to biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its metabolism and the formation of reactive intermediates. Studies have shown that exposure to this compound can lead to oxidative stress, DNA damage, and cytotoxicity in various cell types. Additionally, this compound has been shown to inhibit the activity of some enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs and other xenobiotics. However, the exact mechanisms by which this compound exerts its effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethyl-1,3-dinitrobenzene in lab experiments is its relative ease of synthesis and availability. Additionally, this compound is a well-characterized compound, and its reactivity and metabolism have been studied extensively. However, one limitation of using this compound is its potential toxicity. Exposure to high concentrations of this compound can lead to adverse effects on cellular function and viability. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Ethyl-1,3-dinitrobenzene. One area of interest is the development of new methods for the synthesis of this compound and related compounds. Additionally, further investigation is needed to fully understand the mechanisms by which this compound exerts its effects on cellular function and viability. Finally, there is a need for the development of new assays and methods for the measurement of this compound and its metabolites in biological samples. These future directions will help to advance our understanding of the biological and biochemical effects of this compound and its potential applications in scientific research.
Synthesemethoden
2-Ethyl-1,3-dinitrobenzene can be synthesized by the nitration of ethylbenzene with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50°C and yields a mixture of isomers, which can be separated by recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3-dinitrobenzene is widely used in scientific research as a reagent in organic synthesis and as a substrate for enzyme assays. It is commonly used to measure the activity of enzymes that catalyze the reduction of nitroaromatic compounds. For example, this compound is used to measure the activity of nitroreductases, which are enzymes that play a role in the metabolism of drugs and other xenobiotics. Additionally, this compound is used in the synthesis of other organic compounds, such as dyes and pharmaceuticals.
Eigenschaften
CAS-Nummer |
13985-56-3 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-ethyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
SWASTJCUMFALOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
13985-56-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









